molecular formula C26H24N6O3 B2610256 2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-37-3

2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2610256
CAS No.: 539798-37-3
M. Wt: 468.517
InChI Key: LAYKXRNFPMNUNX-UHFFFAOYSA-N
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Description

2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O3 and its molecular weight is 468.517. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed efficient methodologies for synthesizing novel series of triazolopyrimidine derivatives, emphasizing their structural diversity and potential for biological applications. For instance, Chauhan and Ram (2019) demonstrated an efficient synthesis of a series of triazolopyrimidine derivatives, showcasing their antibacterial and antifungal activities. Their work highlights the compound's role in advancing antimicrobial research (Chauhan & Ram, 2019). Similarly, Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives, evaluating their antimicrobial and antioxidant activities, further underscoring the compound's utility in developing new therapeutic agents (Gilava et al., 2020).

Biological Evaluation

The biological evaluation of triazolopyrimidine derivatives has yielded promising results in various studies. For example, the research by Desenko et al. (1998) into the cyclocondensation of triazolopyrimidine with hydroxylamine and hydrazine has opened new avenues for creating compounds with potential pharmaceutical applications (Desenko et al., 1998). Additionally, Marley, Wright, and Preston (1989) synthesized triazolopyrimidinium betaines and investigated their reactions, providing valuable insights into the chemical behavior and potential applications of these compounds (Marley, Wright, & Preston, 1989).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of triazolopyrimidine derivatives have been a significant focus, with studies demonstrating their efficacy against various pathogens. El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido and thiazolo triazolopyridines, showing their potent antimicrobial activity, highlighting the compound's potential in addressing antibiotic resistance (El‐Kazak & Ibrahim, 2013).

Advanced Synthesis Techniques

Advancements in synthesis techniques have facilitated the exploration of triazolopyrimidine derivatives' potential. Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, employing both conventional and microwave-assisted methods. This study underscores the importance of innovative synthesis approaches in discovering new compounds with biological significance (Youssef et al., 2012).

Properties

IUPAC Name

2,7-bis(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-17-9-8-14-27-15-17)23(18-10-4-6-12-20(18)34-2)32-26(28-16)30-24(31-32)19-11-5-7-13-21(19)35-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYKXRNFPMNUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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